![molecular formula C16H13ClN2O2 B186183 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- CAS No. 84501-73-5](/img/structure/B186183.png)
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as Olaparib, which is a PARP inhibitor that is used in cancer treatment. However,
Wirkmechanismus
The mechanism of action of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is through the inhibition of PARP. PARP is an enzyme that is involved in repairing damaged DNA. When PARP is inhibited, cancer cells with defects in DNA repair mechanisms are unable to repair their DNA and eventually die.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] are primarily related to its inhibition of PARP. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms. However, there may also be off-target effects of Olaparib that are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] in lab experiments is its specificity for PARP inhibition. This allows for targeted inhibition of cancer cells with defects in DNA repair mechanisms. However, one limitation of Olaparib is that it may not be effective in all types of cancer cells.
Zukünftige Richtungen
There are several future directions for research on 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]. One area of research is in the development of new PARP inhibitors that are more effective than Olaparib. Another area of research is in the identification of biomarkers that can predict which cancer patients are most likely to respond to PARP inhibitors. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of 1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] is typically achieved through a multi-step process. The first step involves the reaction of 3-chloro-4-methylaniline with formaldehyde to produce 3-chloro-4-methylbenzyl alcohol. The next step involves the reaction of the benzyl alcohol with phthalic anhydride to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl] has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Olaparib has been shown to be effective in inhibiting the activity of PARP, which is an enzyme that is involved in DNA repair. This inhibition can lead to the death of cancer cells that have defects in DNA repair mechanisms.
Eigenschaften
CAS-Nummer |
84501-73-5 |
|---|---|
Produktname |
1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]- |
Molekularformel |
C16H13ClN2O2 |
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
2-[(3-chloro-4-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-6-7-11(8-14(10)17)18-9-19-15(20)12-4-2-3-5-13(12)16(19)21/h2-8,18H,9H2,1H3 |
InChI-Schlüssel |
YRLWTVJREYZUKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Andere CAS-Nummern |
84501-73-5 |
Piktogramme |
Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



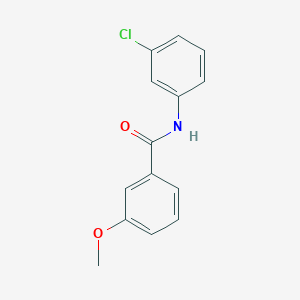
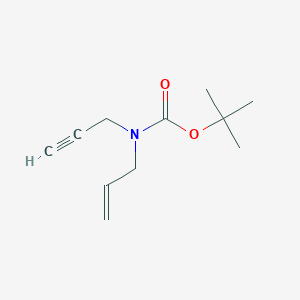
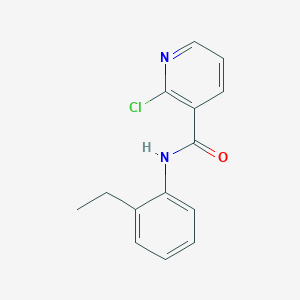
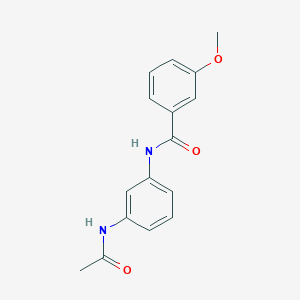
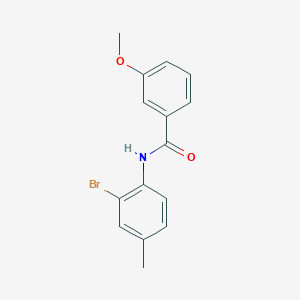
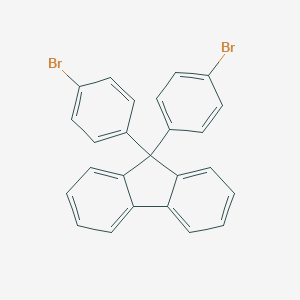
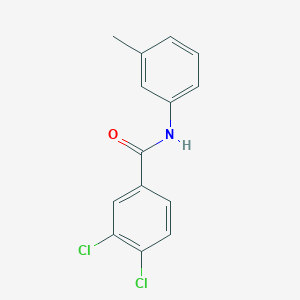
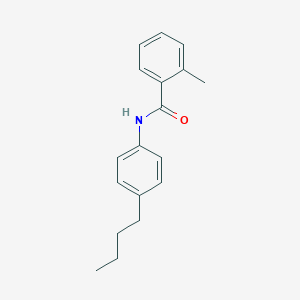
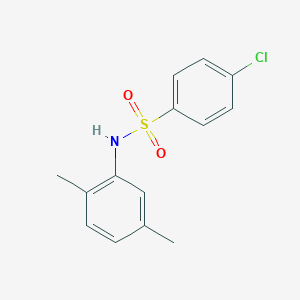
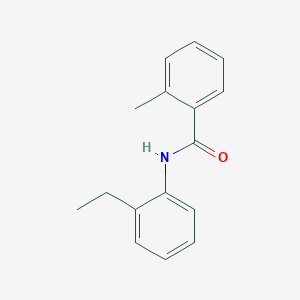
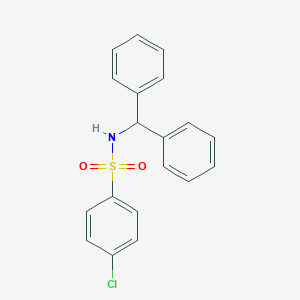
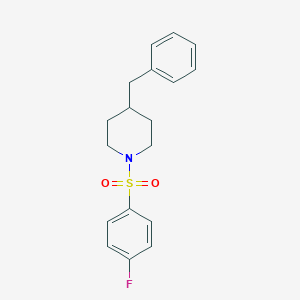
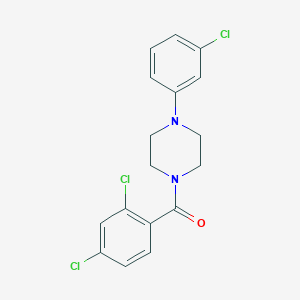
![4-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B186124.png)